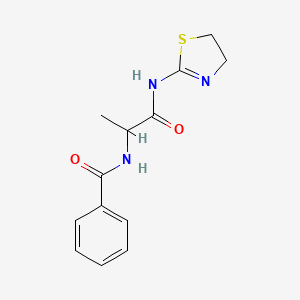

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(11(17)16-13-14-7-8-19-13)15-12(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIIQDKYQIHDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the intramolecular cyclization of a chloroacetamide derivative in the presence of ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activities, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key distinction lies in its 4,5-dihydrothiazole substituent , which contrasts with analogs featuring alternative functional groups:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group (hydroxy and amide) instead of the thiazole ring. This structural difference impacts its coordination chemistry, favoring metal-catalyzed C–H functionalization .

- Compounds 9–12 (): Benzamide derivatives with variations in alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy) and hydroxy-phenylpropan-2-ylamino substituents. These lack heterocyclic motifs but emphasize lipophilic side chains, which may enhance membrane permeability .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The dihydrothiazole group in the target compound may reduce solubility in polar solvents compared to ’s hydroxyalkyl derivative, which has hydrogen-bonding capacity. Compounds 9–12, with long alkoxy chains, are likely highly lipophilic .

- Molecular Weight : The dihydrothiazole ring adds ~85 g/mol to the molecular weight compared to simpler analogs like .

Biological Activity

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables that highlight its biological properties and mechanisms of action.

Chemical Structure and Properties

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide features a thiazole ring, which is known for its biological activity. The compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole derivatives against SARS-CoV-2. For instance, compounds similar to N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide have shown promising inhibitory effects against the SARS-CoV-2 main protease (Mpro). A related compound achieved an IC50 value of 4.67 µg/mL, indicating potent antiviral activity .

Table 1: Inhibitory Effects of Thiazole Derivatives Against SARS-CoV-2 Mpro

| Compound | IC50 (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|

| 3a | 4.67 | -6.94 |

| 3b | 5.12 | -6.50 |

| 3c | 11.90 | -5.80 |

The mechanism by which N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide exerts its biological effects is primarily through the inhibition of viral proteases. Molecular docking studies suggest that the compound binds effectively to the active site of Mpro, forming critical hydrogen bonds with key amino acids such as Cys145 and His163 .

Case Studies

A study conducted on a series of thiazole derivatives, including compounds structurally related to N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide, demonstrated significant cytotoxicity against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The derivatives exhibited varying degrees of potency compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |

|---|---|---|---|

| 5e | <10 | >50 | <20 |

| 5f | <15 | <30 | <25 |

| Cisplatin | 10 | 5 | 15 |

Toxicity and Safety Profile

In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide indicate favorable pharmacokinetic profiles with low toxicity potential . These findings are crucial for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.